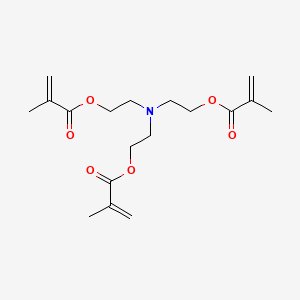
Methacrylic acid, nitrilotriethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrylic acid, nitrilotriethylene ester is a chemical compound that belongs to the family of methacrylates. Methacrylates are esters of methacrylic acid, which is a colorless, viscous liquid with a carboxylic acid functional group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methacrylic acid, nitrilotriethylene ester can be synthesized through several methods. One common method involves the esterification of methacrylic acid with nitrilotriethylene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+Nitrilotriethylene→Methacrylic acid, nitrilotriethylene ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products. Catalysts and reaction conditions are optimized to achieve efficient conversion and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Methacrylic acid, nitrilotriethylene ester undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into methacrylic acid and nitrilotriethylene.
Polymerization: Reaction to form polymers, such as polymethacrylate.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators (e.g., benzoyl peroxide), controlled temperature.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and nitrilotriethylene.
Polymerization: Polymethacrylate and related polymers.
Aplicaciones Científicas De Investigación
Methacrylic acid, nitrilotriethylene ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of methacrylic acid, nitrilotriethylene ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of materials with high mechanical strength and durability. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the polymer matrix, leading to the formation of stable covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group, used in coatings and adhesives.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Methacrylic acid, nitrilotriethylene ester is unique due to its specific ester structure, which imparts distinct properties such as enhanced adhesion and chemical resistance. Its ability to form biocompatible materials makes it particularly valuable in medical and biological applications.
Propiedades
Número CAS |
13884-43-0 |
|---|---|
Fórmula molecular |
C18H27NO6 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[bis[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H27NO6/c1-13(2)16(20)23-10-7-19(8-11-24-17(21)14(3)4)9-12-25-18(22)15(5)6/h1,3,5,7-12H2,2,4,6H3 |
Clave InChI |
VREQORRYSHBFFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


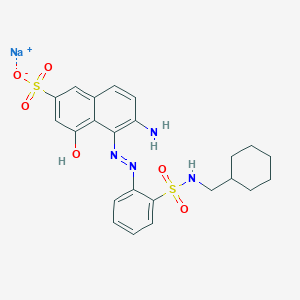
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

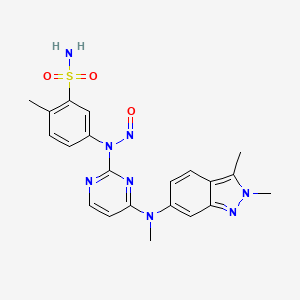
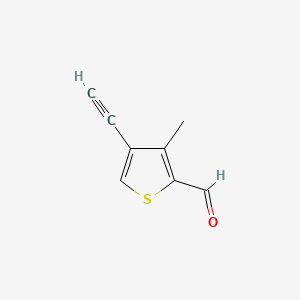
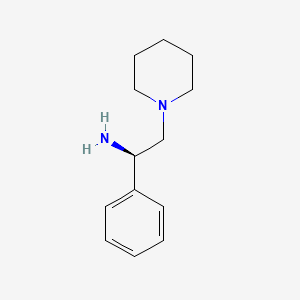

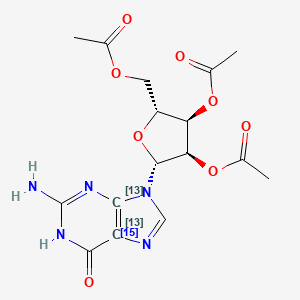

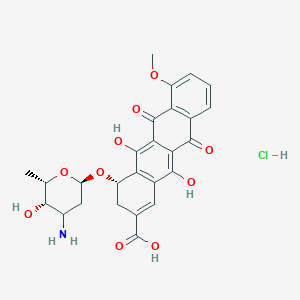

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)

